Etoxazole

Catalog No.
S527615
CAS No.
153233-91-1
M.F
C21H23F2NO2
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoxazole

CAS Number

153233-91-1

Product Name

Etoxazole

IUPAC Name

4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole

Molecular Formula

C21H23F2NO2

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3

InChI Key

IXSZQYVWNJNRAL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F

Solubility

In water, 3.99X10-2 mg/L at 10 °C; 6.69X10-2 mg/L at 30 °C
In water, 7.54X10-2 mg/L at 20 °C
Solubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/L, 20 °C)

Synonyms

2-(2,6-Difluorophenyl)-4-(4-(1,1-dimethylethyl)-2-ethoxyphenyl)-4,5-dihydrooxazole, etoxazole

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F

Description

The exact mass of the compound Etoxazole is 359.1697 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.10e-07 min water, 3.99x10-2 mg/l at 10 °c; 6.69x10-2 mg/l at 30 °cin water, 7.54x10-2 mg/l at 20 °csolubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/l, 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. It belongs to the ontological category of organofluorine acaricide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

One area of scientific research focuses on understanding how Etoxazole disrupts fungal growth. Studies have shown that Etoxazole inhibits Oomycete respiration by interfering with the cytochrome bc1 complex, an essential component of the mitochondrial electron transport chain. This disrupts the fungus's ability to produce energy, hindering its growth and ultimately leading to cell death [].

Etoxazole is a systemic acaricide primarily used to control various mite species, particularly in their egg, larval, and nymph stages. It belongs to the diphenyloxazoline group of chemicals and is recognized for its effectiveness against spider mites. The compound operates by inhibiting chitin biosynthesis, which is crucial for the development and molting of these pests. While it is highly effective, resistance management is essential due to the rapid development of resistance in mite populations exposed to Etoxazole and other similar acaricides .

Etoxazole's primary mode of action involves inhibiting chitin synthesis in mites. Chitin is a crucial component of the mite exoskeleton, and its disruption leads to molting defects and mortality in eggs, nymphs, and larvae [, ]. While initially thought to target the molting process, more recent research suggests a specific effect on chitin biosynthesis enzymes [].

, particularly hydrolysis, depending on pH levels. Under acidic conditions (pH 5), it has a hydrolysis half-life of approximately 10 days, while it remains stable under basic conditions. The compound can also degrade into several metabolites, which include R-7 and R-4 when subjected to different environmental conditions .

Etoxazole exhibits significant biological activity, particularly as an insecticide and acaricide. It has been shown to induce developmental toxicity in aquatic organisms such as zebrafish, causing defects like yolk sac edema and abnormal heart rates . In plant systems, Etoxazole has been linked to oxidative stress and genotoxic effects, leading to cellular damage in meristematic tissues of plants like Allium cepa (onion) . The compound's mammalian toxicity is relatively low, with an LD50 of 5 g/kg, but it poses potential risks to fish and other aquatic life .

Etoxazole is primarily used in agriculture for controlling mite infestations in crops such as apples, oranges, and vegetables. Its effectiveness against various pests makes it a valuable tool in integrated pest management programs. Additionally, its unique mode of action allows it to be utilized alongside other pest control methods to mitigate resistance development among target pest populations .

Research indicates that Etoxazole can interact with various biological systems. Studies have shown that exposure can lead to oxidative stress responses in plants, which includes increased activity of antioxidant enzymes such as catalase and superoxide dismutase . Furthermore, developmental studies on zebrafish have highlighted potential cardiovascular effects from exposure to Etoxazole, indicating its broader implications beyond agricultural applications .

Etoxazole shares similarities with several other compounds used for pest control. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMode of ActionUnique Features
EtoxazoleC21H23F2NO2Inhibition of chitin biosynthesisNarrow spectrum; effective against egg/larval stages
BenzoylphenylureasVariesInhibition of moltingBroad-spectrum activity; targets multiple life stages
PyridabenC16H18ClN3O2SDisruption of energy productionTargets both mites and insects; different mechanism
AbamectinC48H72O14Paralysis through GABA inhibitionBroad-spectrum; affects a wide range of pests

Etoxazole's specificity for certain developmental stages of mites sets it apart from other compounds that may target a broader range of life stages or different mechanisms altogether.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colorless solid; [Merck Index] White solid with a musty odor; Commercial product is brown; [HSDB] Colorless crystalline solid; [MSDSonline]

Color/Form

White, crystalline powder
Brown granules /End-use/

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Exact Mass

359.16968530 g/mol

Monoisotopic Mass

359.16968530 g/mol

Heavy Atom Count

26

Density

1.24 g/cu cm at 20 °C

LogP

log Kow = 5.59 at 25 °C

Odor

Musty odor

Appearance

Solid powder

Melting Point

101-102 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LBE5H21G6L

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Acaricides

Vapor Pressure

0.00000002 [mmHg]
1.64X10-8 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

153233-91-1

Wikipedia

Etoxazole

Use Classification

Agrochemicals -> Pesticides
Acaricides
Environmental transformation -> Pesticides (parent, predecessor)

Analytic Laboratory Methods

Product and residue analysis by hplc.

Stability Shelf Life

Stable for one year under warehouse conditions.
No decomposition after 30 day (50 °C). Stable in alkali.

Dates

Modify: 2023-08-15
1: Yilmaz M, Rencuzogullari E, Canli M. Investigations on the effects of etoxazole in the liver and kidney of Wistar rats. Environ Sci Pollut Res Int. 2017 Aug;24(24):19635-19639. doi: 10.1007/s11356-017-9601-5. Epub 2017 Jul 6. PubMed PMID: 28681301.
2: Osakabe M, Imamura T, Nakano R, Kamikawa S, Tadatsu M, Kunimoto Y, Doi M. Combination of restriction endonuclease digestion with the ΔΔCt method in real-time PCR to monitor etoxazole resistance allele frequency in the two-spotted spider mite. Pestic Biochem Physiol. 2017 Jun;139:1-8. doi: 10.1016/j.pestbp.2017.04.003. Epub 2017 Apr 20. PubMed PMID: 28595916.
3: Adesanya AW, Morales MA, Walsh DB, Lavine LC, Lavine MD, Zhu F. Mechanisms of resistance to three mite growth inhibitors of Tetranychus urticae in hops. Bull Entomol Res. 2018 Feb;108(1):23-34. doi: 10.1017/S0007485317000414. Epub 2017 May 3. PubMed PMID: 28464967.
4: Douris V, Steinbach D, Panteleri R, Livadaras I, Pickett JA, Van Leeuwen T, Nauen R, Vontas J. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Proc Natl Acad Sci U S A. 2016 Dec 20;113(51):14692-14697. doi: 10.1073/pnas.1618258113. Epub 2016 Dec 5. PubMed PMID: 27930336; PubMed Central PMCID: PMC5187681.
5: Sun D, Pang J, Fang Q, Zhou Z, Jiao B. Stereoselective toxicity of etoxazole to MCF-7 cells and its dissipation behavior in citrus and soil. Environ Sci Pollut Res Int. 2016 Dec;23(24):24731-24738. doi: 10.1007/s11356-016-7393-7. Epub 2016 Sep 22. PubMed PMID: 27658398.
6: Yao Z, Qian M, Zhang H, Nie J, Ye J, Li Z. Etoxazole is Metabolized Enantioselectively in Liver Microsomes of Rat and Human in Vitro. Environ Sci Technol. 2016 Sep 6;50(17):9682-8. doi: 10.1021/acs.est.6b02676. Epub 2016 Aug 18. PubMed PMID: 27479246.
7: Stocco RS, Sato ME, Santos TL. Stability and fitness costs associated with etoxazole resistance in Tetranychus urticae (Acari: Tetranychidae). Exp Appl Acarol. 2016 Aug;69(4):413-25. doi: 10.1007/s10493-016-0054-1. Epub 2016 May 24. PubMed PMID: 27222145.
8: Yu X, Liu Y, Li Y, Wang Q. Design, Synthesis, Acaricidal/Insecticidal Activity, and Structure-Activity Relationship Studies of Novel Oxazolines Containing Sulfone/Sulfoxide Groups Based on the Sulfonylurea Receptor Protein-Binding Site. J Agric Food Chem. 2016 Apr 20;64(15):3034-40. doi: 10.1021/acs.jafc.6b00645. Epub 2016 Apr 12. PubMed PMID: 27046020.
9: Yan J, Zhang R, Wang X, Wang Y, Wang D, Zhou Z, Zhu W. Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography. Chirality. 2016 May;28(5):409-14. doi: 10.1002/chir.22593. Epub 2016 Mar 18. PubMed PMID: 26992448.
10: Kwon DH, Kang TJ, Kim YH, Lee SH. Phenotypic- and Genotypic-Resistance Detection for Adaptive Resistance Management in Tetranychus urticae Koch. PLoS One. 2015 Nov 6;10(11):e0139934. doi: 10.1371/journal.pone.0139934. eCollection 2015. PubMed PMID: 26545209; PubMed Central PMCID: PMC4636269.
11: Bu C, Peng B, Cao Y, Wang X, Chen Q, Li J, Shi G. Novel and selective acetylcholinesterase inhibitors for Tetranychus cinnabarinus (Acari: Tetranychidae). Insect Biochem Mol Biol. 2015 Nov;66:129-35. doi: 10.1016/j.ibmb.2015.10.012. Epub 2015 Oct 28. PubMed PMID: 26520174.
12: Yu X, Liu Y, Li Y, Wang Q. Design, Synthesis, and Acaricidal/Insecticidal Activities of Oxazoline Derivatives Containing a Sulfur Ether Moiety. J Agric Food Chem. 2015 Nov 11;63(44):9690-5. doi: 10.1021/acs.jafc.5b04126. Epub 2015 Nov 2. PubMed PMID: 26499937.
13: Lira AC, Zanardi OZ, Beloti VH, Bordini GP, Yamamoto PT, Parra JR, Carvalho GA. Lethal and Sublethal Impacts of Acaricides on Tamarixia radiata (Hemiptera: Eulophidae), an Important Ectoparasitoid of Diaphorina citri (Hemiptera: Liviidae). J Econ Entomol. 2015 Oct;108(5):2278-88. doi: 10.1093/jee/tov189. Epub 2015 Jul 3. PubMed PMID: 26453716.
14: Put K, Bollens T, Wäckers F, Pekas A. Non-target effects of commonly used plant protection products in roses on the predatory mite Euseius gallicus Kreiter & Tixier (Acari: Phytoseidae). Pest Manag Sci. 2016 Jul;72(7):1373-80. doi: 10.1002/ps.4162. Epub 2015 Nov 4. PubMed PMID: 26434923.
15: Yorulmaz Salman S, Aydınlı F, Ay R. Etoxazole resistance in predatory mite Phytoseiulus persimilis A.-H. (Acari: Phytoseiidae): Cross-resistance, inheritance and biochemical resistance mechanisms. Pestic Biochem Physiol. 2015 Jul;122:96-102. doi: 10.1016/j.pestbp.2014.12.014. Epub 2014 Dec 17. PubMed PMID: 26071813.
16: Van Leeuwen T, Tirry L, Yamamoto A, Nauen R, Dermauw W. The economic importance of acaricides in the control of phytophagous mites and an update on recent acaricide mode of action research. Pestic Biochem Physiol. 2015 Jun;121:12-21. doi: 10.1016/j.pestbp.2014.12.009. Epub 2014 Dec 12. Review. PubMed PMID: 26047107.
17: Nakajima T, Tsuruoka Y, Kanda M, Hayashi H, Hashimoto T, Matsushima Y, Yoshikawa S, Nagano C, Okutomi Y, Takano I. Determination and surveillance of nine acaricides and one metabolite in honey by liquid chromatography-tandem mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(7):1099-104. doi: 10.1080/19440049.2015.1050460. Epub 2015 Jun 8. PubMed PMID: 25967980.
18: Yao Z, Li Z, Zhuang S, Li X, Xu M, Lin M, Wang Q, Zhang H. Enantioselective determination of acaricide etoxazole in orange pulp, peel, and whole orange by chiral liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 Feb;38(4):599-604. doi: 10.1002/jssc.201401065. PubMed PMID: 25581871.
19: Bi JL, Niu ZM, Yu L, Toscano NC. Resistance status of the carmine spider mite, Tetranychus cinnabarinus and the twospotted spider mite, Tetranychus urticae to selected acaricides on strawberries. Insect Sci. 2016 Feb;23(1):88-93. doi: 10.1111/1744-7917.12190. Epub 2015 Jan 29. PubMed PMID: 25409919.
20: Li Y, Yang N, Wei X, Ling Y, Yang X, Wang Q. Evaluation of etoxazole against insects and acari in vegetables in China. J Insect Sci. 2014;14:104. doi: 10.1673/031.014.104. PubMed PMID: 25199415.

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